Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 6289-46-9
VCID: VC2313066
InChI: InChI=1S/C10H12O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h5-6H,3-4H2,1-2H3
SMILES: COC(=O)C1CC(=O)C(CC1=O)C(=O)OC
Molecular Formula: C10H12O6
Molecular Weight: 228.2 g/mol

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

CAS No.: 6289-46-9

Cat. No.: VC2313066

Molecular Formula: C10H12O6

Molecular Weight: 228.2 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate - 6289-46-9

Specification

CAS No. 6289-46-9
Molecular Formula C10H12O6
Molecular Weight 228.2 g/mol
IUPAC Name dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Standard InChI InChI=1S/C10H12O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h5-6H,3-4H2,1-2H3
Standard InChI Key MHKKFFHWMKEBDW-UHFFFAOYSA-N
SMILES COC(=O)C1CC(=O)C(CC1=O)C(=O)OC
Canonical SMILES COC(=O)C1CC(=O)C(CC1=O)C(=O)OC

Introduction

Chemical Structure and Identification

Molecular Identity

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is an organic compound featuring a cyclohexane ring backbone with two ketone groups at positions 2 and 5, along with two methyl ester functionalities at positions 1 and 4. This arrangement creates a symmetrical molecule with multiple reactive centers . The compound is known by several synonyms in scientific literature, including dimethyl succinylsuccinate, dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, and DMSS, though the full chemical name is preferred in formal scientific documentation .

Chemical Identifiers

The compound possesses several standard chemical identifiers that facilitate its unambiguous recognition in scientific databases and literature. These identifiers are crucial for researchers seeking information about this specific compound.

Identifier TypeValue
CAS Number6289-46-9
Molecular FormulaC₁₀H₁₂O₆
Molecular Weight228.20 g/mol
InChI KeyMHKKFFHWMKEBDW-UHFFFAOYNA-N
SMILESCOC(=O)C1CC(=O)C(CC1=O)C(=O)OC
MDL NumberMFCD00001607
PubChem CID94866

Table 1: Standard chemical identifiers for Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Physicochemical Properties

Physical Characteristics

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate exists as a solid at room temperature, with physical properties that influence its handling, storage, and applications in various chemical processes.

PropertyValue
Physical StateSolid at room temperature
Melting Point152-157°C
Boiling Point350.5±42.0°C at 760 mmHg
Density1.3±0.1 g/cm³
Flash Point156.1±27.9°C
Index of Refraction1.482
Vapor Pressure0.0±0.8 mmHg at 25°C
Water Solubility0.0016 g/L
LogP-0.23
PSA86.74000

Table 2: Physicochemical properties of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Chemical Reactivity

Reactive Centers

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate contains multiple reactive centers that confer its chemical versatility. The carbonyl groups at positions 2 and 5 of the cyclohexane ring can participate in nucleophilic addition reactions, while the ester functionalities at positions 1 and 4 are susceptible to hydrolysis, transesterification, and other ester-specific transformations .

Key Reactions

The compound demonstrates notable reactivity in several important chemical transformations:

  • It reacts with 2,4-diamino-phenol to produce 2,5-bis-(3-amino-4-hydroxy-phenylamino)-cyclohexa-1,4-diene-1,4-dicarboxylic acid dimethyl ester, demonstrating its ability to undergo substitution at the ketone positions .

  • The compound participates in condensation reactions, which are fundamental to its applications in the synthesis of complex molecules and polymeric materials .

  • Its ester groups can undergo hydrolysis under appropriate conditions to yield the corresponding dicarboxylic acid, providing an entry point to additional derivative compounds .

Synthesis Methods

Laboratory Preparation

While the search results don't provide explicit synthesis methods for Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, general synthetic approaches for similar compounds typically involve esterification of the corresponding dicarboxylic acid with methanol in the presence of an acid catalyst. The cyclohexanedione core structure would need to be established prior to or during the esterification process .

Industrial Production

Applications

Pigment Production

One of the primary industrial applications of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is in the production of commercially important pigments, particularly pigment red 122 and pigment violet 19 . These pigments are widely used in various industries, including printing inks, paints, and plastic colorants, highlighting the compound's significance in color chemistry.

Chemical Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in reactions involving its ketone and ester functionalities. Its ability to react with various amines and other nucleophiles makes it useful in the preparation of more complex molecules .

ClassificationDetails
Hazard CodesXi: Irritant
Risk PhrasesR36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety PhrasesS37/39 (Wear suitable gloves and eye/face protection) S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) S24/25 (Avoid contact with skin and eyes)
WGK Germany1 (Slightly hazardous to water)

Table 3: Safety classification of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Comparative Analysis

Structural Analogues

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate belongs to a family of diester cyclohexanedione derivatives. A notable structural analogue is Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS: 787-07-5), which differs only in having ethyl ester groups instead of methyl esters.

Comparative Properties

The methyl and ethyl ester variants share similar core reactivity patterns but differ in certain physicochemical properties. The ethyl ester derivative (Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate) has:

  • Higher molecular weight (256.26 g/mol compared to 228.20 g/mol for the dimethyl variant)

  • Slightly different solubility profile

  • Similar reaction patterns but potentially different reaction rates due to the steric effects of the larger ethyl groups

These differences, though subtle, can be significant in specific applications where precise control of physical properties or reaction kinetics is required.

Research Significance

Current Research Applications

Current research involving Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate appears to focus on its utility in synthetic organic chemistry, particularly in the development of new synthetic methodologies and the preparation of functional materials .

Future Research Directions

Potential future research directions might include:

  • Development of new catalytic methods for functionalization of the cyclohexanedione core

  • Exploration of novel polymerization pathways utilizing the compound's bifunctional nature

  • Investigation of potential biological activities of derivatives

  • Design of sustainable synthetic routes to this compound from renewable resources

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